molecular formula C6H7N3 B8784407 4-Amino-1-methyl-1H-pyrrole-2-carbonitrile

4-Amino-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No. B8784407
M. Wt: 121.14 g/mol
InChI Key: YYTZWCFCBWWZNY-UHFFFAOYSA-N
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Patent
US08071650B2

Procedure details

Compound 22-5 (500 mg) and 10% palladium/carbon (50 mg) were poured into the reactor and dissolved in methanol (10 ml), and then reacted under hydrogen gas atmosphere for 2 hours. After confirming the completion of the reaction, the resulting mixture was filtered through celite, and the filtrate was concentrated under reduced pressure and purified by column-chromatography (ethyl acetate/hexane=3/1) to yield the compound 22-6 (310 mg, 77.4%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
77.4%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]#[N:11])[N:7]([CH3:9])[CH:8]=1)([O-])=O>CO.[Pd]>[C:10]([C:6]1[N:7]([CH3:9])[CH:8]=[C:4]([NH2:1])[CH:5]=1)#[N:11]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N(C1)C)C#N
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted under hydrogen gas atmosphere for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column-chromatography (ethyl acetate/hexane=3/1)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1N(C=C(C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: PERCENTYIELD 77.4%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.